2-(4-Methylmorpholin-2-yl)ethan-1-amine
Description
General Overview of Morpholine (B109124) Derivatives in Contemporary Organic Synthesis
The morpholine moiety, a six-membered heterocyclic ring containing both an amine and an ether functional group, is a cornerstone in modern organic and medicinal chemistry. nih.govenamine.net These derivatives are not merely inert scaffolds; they are versatile building blocks and pharmacophores that impart desirable physicochemical properties to molecules. banglajol.info In organic synthesis, morpholine is widely used due to its unique characteristics. It acts as a secondary amine, though the ether oxygen atom withdraws electron density, making it less nucleophilic than similar amines like piperidine (B6355638). nih.gov This modulation of reactivity is often exploited in various chemical transformations.
Morpholine derivatives are integral to the synthesis of a wide array of pharmaceuticals and agrochemicals. chemrxiv.orgresearchgate.net They are found in the structures of numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. nih.gov The inclusion of a morpholine ring can enhance a molecule's potency, improve its metabolic profile, increase solubility, and facilitate crossing the blood-brain barrier. enamine.netacs.org This has led medicinal chemists to frequently incorporate this heterocycle into lead compounds to optimize their pharmacokinetic and pharmacodynamic properties. enamine.net Consequently, the development of efficient synthetic routes to access diversely substituted morpholines remains an active and important area of chemical research. chemrxiv.orgresearchgate.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylmorpholin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9-4-5-10-7(6-9)2-3-8/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSLTFIJDGBCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 2 4 Methylmorpholin 2 Yl Ethan 1 Amine
Reactivity of the Primary Amine Moiety
The exocyclic primary amine (-NH₂) is a potent nucleophile and serves as the primary site for a multitude of covalent bond-forming reactions. Its reactivity is characteristic of other primary alkylamines, allowing for the synthesis of a wide array of derivatives.
Formation of Amides, Ureas, and Carbamates
The primary amine of 2-(4-Methylmorpholin-2-yl)ethan-1-amine readily undergoes acylation and related reactions to form stable amide, urea, and carbamate (B1207046) linkages. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures.
Amides: Amide bonds are reliably formed through the reaction of the primary amine with carboxylic acids or their activated derivatives, such as acyl chlorides and esters. evitachem.comlibretexts.org The direct condensation with a carboxylic acid typically requires a coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or a carbodiimide, to facilitate dehydration. nih.gov A more direct route involves the use of highly reactive acyl chlorides, which react vigorously with the amine. libretexts.org This reaction is often performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. libretexts.org Similarly, esters can undergo aminolysis to form amides, though this usually requires heat. google.com
Ureas: Substituted ureas are synthesized by treating the primary amine with an isocyanate. bioorganic-chemistry.com This addition reaction is typically efficient and proceeds readily to yield the corresponding N,N'-disubstituted urea. An alternative, two-step approach involves reaction with an activated carbamate, such as 4-nitrophenyl-N-benzylcarbamate, followed by deprotection (e.g., hydrogenolysis to remove the benzyl (B1604629) group), to yield the monosubstituted urea. bioorganic-chemistry.com Methods also exist for synthesizing ureas directly from amines and carbon dioxide, although this often requires specific catalysts and conditions to drive the dehydration of the intermediate carbamic acid salt. researchgate.net
Carbamates: Carbamates, which are key protecting groups for amines, are readily formed from this compound. uantwerpen.be The most common methods involve reaction with an alkyl chloroformate (e.g., benzyl chloroformate, ethyl chloroformate) in the presence of a base, or with a dicarbonate (B1257347) like di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgnih.gov These reactions are generally high-yielding and provide stable derivatives useful for modulating the amine's reactivity in subsequent synthetic steps.
Table 1: Derivatization of the Primary Amine Moiety
| Derivative Class | Reagent Type | General Reaction |
|---|---|---|
| Amide | Acyl Chloride | R-COCl + H₂N-R' → R-CONH-R' + HCl |
| Urea | Isocyanate | R-NCO + H₂N-R' → R-NHCONH-R' |
| Carbamate | Chloroformate | R-OCOCl + H₂N-R' → R-OCONH-R' + HCl |
Imine and Enamine Formation and Subsequent Transformations
The reaction of this compound with carbonyl compounds is a cornerstone of its derivatization chemistry, leading to the formation of imines.
Imine Formation: As a primary amine, it reacts with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases (compounds featuring a C=N double bond). masterorganicchemistry.com The reaction proceeds via a carbinolamine intermediate, which then eliminates a molecule of water to form the imine. libretexts.orglibretexts.org The reaction is reversible, and its rate is highly pH-dependent, with optimal rates typically observed near a pH of 5. lumenlearning.com This reactivity allows for the temporary or permanent installation of a new substituent via the carbonyl compound.
Enamine Formation Distinction: It is important to note that enamines are formed from the reaction of aldehydes or ketones with secondary amines. libretexts.orglumenlearning.com Since this compound possesses a primary amine, it exclusively forms imines under these conditions. The reaction with a secondary amine proceeds to an iminium ion intermediate, but lacking a proton on the nitrogen, it eliminates a proton from an adjacent carbon to yield the enamine. youtube.com
Subsequent Transformations: The resulting imine is a versatile intermediate. It can be hydrolyzed back to the parent amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com Alternatively, the C=N bond of the imine can be reduced using agents like sodium borohydride (B1222165) to furnish a stable secondary amine, a process known as reductive amination. masterorganicchemistry.com
N-Alkylation and N-Functionalization Strategies, including Borrowing Hydrogen Approaches
Introducing alkyl groups to the primary amine can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com However, several strategies exist to achieve controlled N-alkylation.
Direct Alkylation: Reaction with alkyl halides can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Controlled mono-alkylation can sometimes be achieved by using a large excess of the primary amine or through the use of protecting group strategies. chemrxiv.org
Borrowing Hydrogen Approach: A more modern and atom-economical method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govacs.org This powerful methodology uses a transition-metal catalyst (e.g., based on Ruthenium or Iridium) to temporarily "borrow" hydrogen from a primary or secondary alcohol, oxidizing it in situ to an aldehyde or ketone. organic-chemistry.org The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst returning the "borrowed" hydrogen. The net reaction is the alkylation of the amine by the alcohol, with water as the only byproduct. acs.orgnih.gov This approach avoids the use of stoichiometric organometallic reagents or alkyl halides and is considered a green chemical process. organic-chemistry.org
Table 2: Comparison of N-Alkylation Strategies
| Method | Alkylating Agent | Byproduct(s) | Key Features |
|---|---|---|---|
| Direct Alkylation | Alkyl Halide (R-X) | Halide Salt | Risk of over-alkylation; uses stoichiometric reagents. |
| Reductive Amination | Aldehyde/Ketone + Reductant | Spent Reductant | Two-step process (or one-pot); good control. |
| Borrowing Hydrogen | Alcohol (R-CH₂OH) | Water | Catalytic, atom-economical, green process. organic-chemistry.org |
Reactivity of the Tertiary Amine Nitrogen within the Morpholine (B109124) Ring
The tertiary amine nitrogen within the N-methylmorpholine ring is significantly less nucleophilic than the primary amine due to steric hindrance and the electron-withdrawing inductive effect of the ring oxygen. However, it still possesses a lone pair of electrons and can participate in specific chemical reactions.
Quaternization and Salt Formation
The most characteristic reaction of the tertiary amine is its interaction with electrophiles to form quaternary ammonium salts.
Quaternization: The tertiary nitrogen can be alkylated by reactive alkyl halides (e.g., methyl iodide, benzyl bromide) to form a quaternary ammonium salt. researchgate.net In this reaction, known as the Menshutkin reaction, the nitrogen atom acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. The resulting salt carries a permanent positive charge on the nitrogen atom. This transformation is useful for modifying the physical properties of the molecule, such as its solubility, or for introducing it as a phase-transfer catalyst.
Salt Formation: As a base, the tertiary amine readily reacts with acids to form salts. For example, treatment with hydrochloric acid will protonate the tertiary nitrogen, yielding this compound hydrochloride. The pKa of the conjugate acid of N-methylmorpholine is approximately 7.38, indicating it is a moderately strong base. wikipedia.org This salt formation is often used to facilitate the purification and handling of the compound.
N-Functionalization with Acyl Chlorides and Esters
Direct acylation of the tertiary amine nitrogen is generally not a feasible pathway for forming stable products. Unlike primary or secondary amines, the tertiary nitrogen lacks a proton that can be eliminated after the initial nucleophilic attack on the acyl group.
Reaction with Acyl Chlorides: When a tertiary amine like N-methylmorpholine is treated with an acyl chloride, it does not form a stable amide. Instead, it can act as a nucleophilic catalyst by forming a highly reactive N-acylammonium intermediate. nih.gov This intermediate is a potent acylating agent that can then transfer the acyl group to another nucleophile present in the reaction mixture. In some cases, particularly with reagents like chloroformates or cyanogen (B1215507) bromide, reaction at the tertiary amine can lead to dealkylation (e.g., removal of the methyl group) in a process known as the von Braun reaction, rather than functionalization that preserves the structure. nih.gov
Reaction with Esters: The reactivity of tertiary amines with esters is very low. They are generally unreactive under standard conditions and are more likely to act as a non-nucleophilic base if a more acidic proton is available elsewhere in the system.
Functionalization of the Morpholine Ring Carbons (excluding positions directly linked to the ethane-amine)
Functionalization of the morpholine ring of this compound at the C3 and C5 positions (alpha to the ring nitrogen) and the C6 position (adjacent to the ring oxygen) presents a synthetic challenge due to the generally unreactive nature of these sp³-hybridized C-H bonds. However, modern synthetic methodologies offer pathways to achieve such modifications.
The nitrogen atom of the morpholine ring can act as a directing group to facilitate the functionalization of adjacent C-H bonds, primarily at the C3 and C5 positions. This is analogous to the ortho-lithiation of aromatic compounds where a directing group guides deprotonation to a specific site. uwindsor.cabaranlab.orgharvard.edu
One of the most effective strategies for the α-functionalization of N-alkylmorpholines involves the in situ generation of an iminium ion intermediate. A study on the α-functionalization of N-tosyl piperazine (B1678402) and morpholine derivatives demonstrated a method where an imine-BF₃ complex is formed and subsequently attacked by various organometallic nucleophiles. researchgate.net This approach, while not directly on this compound, provides a strong model for its potential reactivity. The process would involve the formation of an iminium ion at the N4-C3 or N4-C5 bond, which is then trapped by a nucleophile.
Table 1: Examples of α-Functionalization of Morpholine via an Imine-BF₃ Complex researchgate.net
| Entry | Nucleophile (R-M) | Product (α-Substituted Morpholine) | Yield (%) |
| 1 | Ph-ZnCl•MgCl₂•LiCl | 2-Phenylmorpholine | 75 |
| 2 | (p-F-C₆H₄)-ZnCl•MgCl₂•LiCl | 2-(4-Fluorophenyl)morpholine | 78 |
| 3 | (2-Thienyl)₂Zn•2MgBr₂•LiCl | 2-(Thiophen-2-yl)morpholine | 85 |
| 4 | Me-Li | 2-Methylmorpholine | 60 |
| 5 | Ph-MgBr | 2-Phenylmorpholine | 70 |
This table is based on data for the functionalization of a generic morpholine structure and is presented as a model for the potential reactivity of this compound.
The application of this methodology to this compound would likely require protection of the primary amine on the side chain to prevent interference. The N-methyl group on the morpholine ring would facilitate the formation of the iminium intermediate, directing functionalization to the C3 and C5 positions.
Another potential, though less direct, approach is through directed metalation. The tertiary amine of the morpholine ring can coordinate with strong bases like organolithium reagents, lowering the pKa of the adjacent protons at C3 and C5 and enabling deprotonation. uwindsor.cabaranlab.org This lithiated intermediate can then react with various electrophiles. While specific examples on N-alkylmorpholines are not abundant in the literature, the principle is well-established for other cyclic amines. harvard.educlockss.org
Electrophilic Substitution:
Direct electrophilic substitution on the carbon atoms of the saturated morpholine ring is generally not feasible. The C-H bonds of the morpholine ring are not electron-rich enough to be attacked by electrophiles, a reaction more characteristic of aromatic systems. masterorganicchemistry.commasterorganicchemistry.combyjus.com Any electrophilic attack would preferentially occur at the more nucleophilic nitrogen or oxygen atoms, or at the primary amine of the side chain. To achieve electrophilic substitution on a ring carbon, one would typically need to first introduce functionality that activates the position, such as forming an enamine, which is beyond the scope of direct substitution on the parent ring.
Nucleophilic Substitution:
Nucleophilic substitution on the morpholine ring carbons requires the presence of a good leaving group, such as a halide, attached to one of the ring carbons. savemyexams.comcognitoedu.orgyoutube.comlibretexts.org Since this compound does not possess such a leaving group, direct nucleophilic substitution is not a viable reaction pathway.
The synthesis of substituted morpholines often involves building the ring from precursors that already contain the desired substituents or a leaving group. nih.govnih.govthieme-connect.comorganic-chemistry.orgnih.govresearchgate.net For instance, a synthetic route to prepare a 3-substituted morpholine might start from an amino alcohol and an α-halo acid chloride. thieme-connect.com
Table 2: Synthesis of Substituted Morpholines via Cyclization (Illustrative) thieme-connect.com
| Entry | Amino Alcohol | α-Halo Acid Chloride | Final Morpholine Product | Overall Yield (%) |
| 1 | (S)-2-Aminopropan-1-ol | 2-Chloroacetyl chloride | (3S)-3-Methylmorpholine | 70 |
| 2 | (S)-2-Amino-3-methylbutan-1-ol | 2-Chloroacetyl chloride | (3S)-3-Isopropylmorpholine | 75 |
| 3 | 2-Aminoethanol | 2-Bromo-2-methylpropanoyl chloride | 2,2-Dimethylmorpholine | 68 |
This table illustrates a synthetic approach to substituted morpholines rather than a direct substitution on a pre-formed ring.
Advanced Characterization and Structural Elucidation Methodologies
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional structure in the solid state. This technique is contingent upon the ability to grow a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the exact positions of all atoms can be determined.
If a suitable crystal of 2-(4-Methylmorpholin-2-yl)ethan-1-amine or a salt thereof, such as the hydrochloride, could be formed, X-ray analysis would provide:
Unambiguous Connectivity: Confirmation of the atomic connections.
Precise Bond Lengths and Angles: Highly accurate measurements of the distances and angles between atoms.
Conformation: The exact chair conformation of the morpholine (B109124) ring and the preferred orientation (gauche, anti) of the ethylamine (B1201723) side chain in the solid state. researchgate.net
Absolute Stereochemistry: For a chiral molecule like this (with a stereocenter at C2), crystallographic analysis of a salt with a known chiral counter-ion can determine the absolute configuration (R or S) of the stereocenter. researchgate.net
Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including hydrogen bonding networks involving the primary amine and any co-crystallized solvent or counter-ions. researchgate.netresearchgate.net
Theoretical and Computational Chemistry Studies
Molecular Geometry and Conformational Analysis
The three-dimensional structure of a molecule is fundamental to its properties and interactions. Computational methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), are routinely used to determine the most stable geometries and explore the conformational landscape of molecules.
For the morpholine (B109124) ring, a six-membered saturated heterocycle, the chair conformation is known to be the most stable. researchgate.net In the case of 2-(4-Methylmorpholin-2-yl)ethan-1-amine, the morpholine ring is expected to adopt a chair conformation. The substituents—the methyl group on the nitrogen and the ethanamine group at the C2 position—can exist in either axial or equatorial positions. Computational studies on morpholine have shown that the equatorial chair conformer is generally predominant in non-polar environments. researchgate.net
The conformational analysis of this compound would involve a systematic search of the potential energy surface to identify all low-energy conformers. This is typically achieved by rotating the single bonds, specifically the C-C and C-N bonds of the ethanamine side chain and considering the different puckering states of the morpholine ring. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.
Table 1: Predicted Stable Conformers of the Morpholine Ring in this compound
| Conformer | N-Methyl Group Position | C2-Ethanamine Group Position | Predicted Relative Stability |
| 1 | Equatorial | Equatorial | Most Stable |
| 2 | Equatorial | Axial | Less Stable |
| 3 | Axial | Equatorial | Less Stable |
| 4 | Axial | Axial | Least Stable |
Note: This table is predictive and based on the known conformational preferences of substituted morpholine rings. The actual relative stabilities would need to be confirmed by specific computational studies.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its reactivity. DFT calculations are commonly employed to compute various electronic properties that help in predicting how a molecule will behave in a chemical reaction. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the lone pairs of electrons on the two nitrogen atoms are expected to be the primary sites of nucleophilic character. The primary amine of the ethanamine group and the tertiary amine of the morpholine ring will have different basicities and nucleophilicities, which can be quantified through computational analysis of the electron density distribution and molecular electrostatic potential (MEP) maps. The MEP map would visually highlight the electron-rich regions (negative potential), which are susceptible to electrophilic attack.
Furthermore, global and local reactivity descriptors, such as electronegativity, chemical hardness, and Fukui functions, can be calculated to provide a more detailed picture of the molecule's reactivity. These descriptors help in identifying the specific atoms or functional groups that are most likely to participate in a chemical reaction.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and thermodynamics. smu.edu
A relevant example is the computational study of urethane (B1682113) formation catalyzed by 4-methylmorpholine (B44366). researchgate.net Such studies reveal the intricate role of the catalyst in lowering the activation energy barrier of the reaction. For this compound, computational modeling could be used to investigate its catalytic activity in similar reactions or to explore its reactivity in other chemical transformations.
For instance, in a reaction where the primary amine of the ethanamine side chain acts as a nucleophile, computational modeling could help to:
Identify the most favorable reaction pathway.
Characterize the structure of the transition state.
Determine the activation energy for the rate-determining step.
Investigate the influence of the 4-methylmorpholin-2-yl moiety on the reactivity of the primary amine.
A study on the reaction of phenyl isocyanate and butan-1-ol catalyzed by 4-methylmorpholine showed that the catalyst significantly alters the reaction mechanism compared to the uncatalyzed reaction. researchgate.net The calculated activation energy for the 4-methylmorpholine-catalyzed reaction was found to be 26.6 kJ/mol, which is in good agreement with experimental data for similar catalysts. researchgate.net
Table 2: Calculated Activation Energies for Urethane Formation
| Catalyst | Calculated Activation Energy (Ea) |
| Morpholine | 29.7 kJ/mol |
| 4-Methylmorpholine | 26.6 kJ/mol |
Source: Data from a computational study on urethane formation. nih.gov
Ligand-Receptor Interaction Modeling: Methodological Aspects and Binding Mode Prediction
In the context of medicinal chemistry and drug design, understanding how a molecule interacts with a biological target, such as a protein receptor, is crucial. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose. mdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. The scoring functions typically account for various non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions.
For this compound, if it were to be investigated as a potential ligand for a specific receptor, the following steps would be taken:
Preparation of the Receptor and Ligand Structures: The 3D structures of the receptor (often obtained from the Protein Data Bank) and the ligand would be prepared, which includes adding hydrogen atoms and assigning appropriate charges.
Docking Simulation: The ligand would be docked into the active site of the receptor using specialized software.
Analysis of Binding Modes: The resulting docking poses would be analyzed to identify the most stable binding mode and the key interactions responsible for binding. This would include identifying specific amino acid residues in the receptor that form hydrogen bonds or other interactions with the ligand.
Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding mode and can reveal conformational changes in both the ligand and the receptor upon binding. mdpi.com The binding free energy, a more accurate measure of binding affinity, can also be calculated from MD simulations using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov
While no specific ligand-receptor interaction studies for this compound are publicly available, the methodologies described are standard practice in computational drug discovery and would be directly applicable to this compound. The presence of multiple hydrogen bond donors and acceptors, as well as a flexible side chain, suggests that it could potentially interact with a variety of biological targets.
Applications of 2 4 Methylmorpholin 2 Yl Ethan 1 Amine As a Building Block in Complex Chemical Synthesis
Role in the Construction of Diverse Heterocyclic Scaffolds
The inherent functionality of 2-(4-methylmorpholin-2-yl)ethan-1-amine, possessing both a nucleophilic primary amine and a pre-existing heterocycle, makes it an ideal starting material for the synthesis of more elaborate heterocyclic structures. It can participate in cyclization reactions to form fused and spirocyclic systems and serves as a foundational element for a variety of nitrogen-containing heterocycles.
The strategic placement of functional groups in this compound facilitates its use in intramolecular and intermolecular reactions to generate complex polycyclic systems.
Spirocyclic Systems: The synthesis of spirocyclic scaffolds, which are of significant interest in drug discovery due to their three-dimensional nature, can be achieved using morpholine-based building blocks. acs.orgresearchgate.net A general strategy involves the reaction of a 2-substituted morpholine (B109124) derivative, acting as a bis-nucleophile, with a suitable electrophile to construct a second ring attached at a spiro center. For instance, methodologies developed for creating bis-morpholine spiroacetals demonstrate the potential for such transformations. acs.org In a similar vein, the ethanolamine (B43304) substructure within the target molecule could be leveraged in reactions with electrophiles to assemble a spiro-fused second ring, yielding novel 1,7-Dioxa-4-azaspirocycles or related architectures.
Fused Ring Systems: The creation of fused ring systems often involves the cyclization of a side chain onto a pre-existing ring. The primary amine of this compound can be elaborated into a chain that subsequently undergoes cyclization with the morpholine nitrogen or an adjacent carbon atom. For example, reaction sequences can lead to the formation of piperizinone-fused morpholines or other bicyclic structures. The synthesis of fused iridapyrroles from related starting materials highlights the utility of ortho C-H bond activation to construct fused systems, a strategy potentially applicable to derivatives of the target compound. nih.gov Similarly, established routes to fused-ring benzomorpholine derivatives provide a template for how morpholine scaffolds can be integrated into larger, rigid polycyclic frameworks. researchgate.net
The primary amine of this compound is a key functional group for building new nitrogen-containing heterocyclic rings. nih.govmdpi.com This amine can act as a nucleophile in condensation reactions with various bifunctional electrophiles to yield a wide array of heterocyclic products.
A prominent example is the synthesis of substituted thiazoles. The reaction of the primary amine with a suitable α-haloketone or a related synthon can initiate a Hantzsch-type thiazole (B1198619) synthesis. This leads to the formation of products such as N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine, directly incorporating the original scaffold into the new heterocyclic system. uni.lu Other important heterocycles can be similarly prepared. mdpi.comorganic-chemistry.org
Below is a table illustrating potential heterocyclic syntheses starting from this compound.
| Reagent Class | Example Reagent | Resulting Heterocycle | Reaction Type |
| β-Dicarbonyl Compound | Acetylacetone | Pyrimidine | Condensation |
| α-Halo Ketone | Phenacyl bromide | Thiazole/Imidazole | Hantzsch Synthesis |
| γ-Ketoester | Ethyl levulinate | Pyrrolidinone | Paal-Knorr type |
| Isothiocyanate | Phenyl isothiocyanate | Thiourea (precursor) | Nucleophilic Addition |
Utility as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
The presence of a stereogenic center at the C2 position of the morpholine ring endows this compound with chiral properties that can be exploited in asymmetric synthesis. wikipedia.org
Chiral Auxiliary: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction to produce a specific stereoisomer. wikipedia.orgresearchgate.net Drawing parallels to well-established auxiliaries like pseudoephedrine, which also features a 1,2-amino alcohol-like relationship within its structure, this compound could be used to direct stereoselective transformations. nih.gov For example, after converting the primary amine into an amide, the chiral morpholine scaffold could influence the facial selectivity of enolate alkylation or aldol (B89426) reactions. The auxiliary could then be cleaved and recovered. The rigid conformation of the morpholine ring is advantageous for creating a well-defined chiral environment.
Ligand Precursor: The multiple heteroatoms (two nitrogens, one oxygen) in the molecule make it an excellent candidate for a precursor to multidentate chiral ligands used in transition-metal catalysis. yale.edu The primary amine can be readily modified, for instance, by reacting it with diphenylphosphine (B32561) derivatives to create chiral P,N-ligands. Such ligands are highly valuable in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The combination of a "hard" amine nitrogen and a "soft" phosphine (B1218219) donor, organized by a chiral backbone, is a classic design element for effective asymmetric catalysts.
Strategies for Combinatorial Library Generation and High-Throughput Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, a process greatly facilitated by building blocks with versatile and reactive functional groups. nih.govresearchgate.net The primary amine of this compound serves as an ideal anchor point for building combinatorial libraries for drug discovery and other applications. nih.gov
The amine can undergo a variety of robust and high-yielding reactions suitable for parallel synthesis, such as:
Amide Coupling: Reaction with a library of diverse carboxylic acids or acyl chlorides.
Reductive Amination: Reaction with a library of aldehydes or ketones to form secondary amines. core.ac.uk
Sulfonamide Formation: Reaction with a library of sulfonyl chlorides.
These strategies allow for the creation of large libraries where the constant element is the this compound scaffold, and diversity is introduced through the choice of coupling partner. This approach has been successfully used with related scaffolds to generate libraries for biological screening. acs.org
The table below outlines a virtual combinatorial library based on the reductive amination of this compound with various aldehydes.
| Building Block (Aldehyde) | Resulting Functional Group | Potential Properties Introduced |
| Benzaldehyde | N-Benzyl amine | Aromatic/hydrophobic interactions |
| Pyridine-4-carboxaldehyde | N-(Pyridin-4-ylmethyl)amine | H-bond acceptor, basicity, aqueous solubility |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)amine | Modified electronics, metabolic blocker |
| 1-Naphthaldehyde | N-(Naphthalen-1-ylmethyl)amine | Extended aromatic system, steric bulk |
| Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)amine | Aliphatic bulk, lipophilicity |
Functionalization for Advanced Materials Science Applications, such as Surface Modification
The functional groups on this compound allow it to be chemically grafted onto material surfaces to impart new properties. This is particularly relevant for modifying oxide-based materials like silica, glass, or metal oxides. mdpi.com
A common strategy involves using silane (B1218182) coupling agents. nih.gov The primary amine of the target compound can react with a silane containing an amine-reactive group, such as an isocyanate or epoxy. For example, reacting this compound with (3-isocyanatopropyl)triethoxysilane would yield a urea-linked silane derivative. This new molecule can then be covalently attached to a hydroxylated surface (e.g., silica) through the reaction of its triethoxysilane (B36694) group, forming a stable, self-assembled monolayer.
This surface modification can introduce several beneficial properties:
Hydrophilicity and Biocompatibility: The morpholine and amine functionalities can increase the surface's affinity for water and potentially reduce non-specific protein adsorption, a key goal in biomaterials. nih.gov
Metal Ion Chelation: The nitrogen and oxygen atoms of the morpholine ring can act as coordination sites for metal ions, creating a surface capable of scavenging metals from a solution or acting as a platform for catalytic nanoparticles.
Altered Surface Charge: The amine groups can be protonated, creating a positively charged surface at neutral or acidic pH, which can be used to control the adhesion of cells or other charged molecules. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Morpholine-Amine Derivatives
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that is strongly influencing the synthesis of morpholine-amine derivatives. scitube.io Research is focused on developing methods that are not only high-yielding but also environmentally benign, reducing waste and avoiding harsh reagents.
A significant advancement is the development of one or two-step, redox-neutral protocols for converting 1,2-amino alcohols into morpholines. chemrxiv.orgorganic-chemistry.orgacs.org One such method utilizes ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, which are inexpensive and readily available reagents. chemrxiv.orgacs.orgchemrxiv.org This approach is notable for its ability to achieve selective monoalkylation of primary amines, a historically challenging transformation in organic synthesis. chemrxiv.org The environmental benefits of this methodology are substantial, as it eliminates steps and the associated waste compared to traditional methods that often employ chloroacetyl chloride and require a subsequent reduction step with metal hydrides. chemrxiv.org
Researchers have successfully applied this green synthesis on a large scale, demonstrating its industrial viability. chemrxiv.orgchemrxiv.org The method's versatility allows for the synthesis of a wide array of substituted morpholines, including those found in active pharmaceutical ingredients. chemrxiv.orgchemrxiv.orgchemrxiv.org
Key Features of Sustainable Morpholine (B109124) Synthesis:
| Feature | Description | Source |
|---|---|---|
| Redox-Neutral Protocol | Eliminates the need for harsh oxidizing or reducing agents, making the process inherently safer and more environmentally friendly. | chemrxiv.orgorganic-chemistry.orgacs.org |
| Atom Economy | Maximizes the incorporation of starting materials into the final product, minimizing waste. | chemrxiv.org |
| Inexpensive Reagents | Utilizes readily available and cost-effective materials like ethylene sulfate and potassium tert-butoxide. | chemrxiv.orgorganic-chemistry.orgchemrxiv.org |
| Reduced Steps | Offers a more streamlined one or two-step process compared to traditional multi-step syntheses. | chemrxiv.orgchemrxiv.orgchemrxiv.org |
Exploration of New Reactivity Profiles and Catalytic Applications
While morpholine derivatives are well-established as structural components in pharmaceuticals and agrochemicals, their potential as catalysts is a growing area of interest. e3s-conferences.orgacs.org Historically, morpholine-based enamines were considered less reactive compared to their pyrrolidine (B122466) or piperidine (B6355638) counterparts in organocatalysis. frontiersin.orgnih.gov This lower reactivity was attributed to the electronic effect of the oxygen atom and the pyramidal shape of the nitrogen atom, which reduces the nucleophilicity of the corresponding enamine. frontiersin.orgnih.gov
However, recent studies are challenging this perception. New classes of β-morpholine amino acids have been synthesized and shown to be highly efficient organocatalysts in reactions such as the 1,4-addition of aldehydes to nitroolefins. frontiersin.orgnih.gov These catalysts can achieve high yields and excellent stereoselectivity, demonstrating that the perceived limitations of the morpholine ring can be overcome with strategic catalyst design. frontiersin.orgnih.gov
Furthermore, morpholine and its derivatives are being investigated for their catalytic role in industrial processes, such as the synthesis of polyurethanes. researchgate.netnih.gov Computational studies have shown that catalysts like morpholine and 4-methylmorpholine (B44366) can effectively promote urethane (B1682113) formation, and understanding their reaction mechanisms is crucial for designing more efficient and environmentally friendly production processes. nih.gov The versatility of the morpholine scaffold also extends to its use as a building block for creating novel therapeutic agents with diverse biological activities. e3s-conferences.org
Advanced Computational Studies for Rational Design and Mechanistic Insights
Computational chemistry has become an indispensable tool for the rational design of novel morpholine-amine derivatives and for gaining a deeper understanding of their reaction mechanisms. rsc.org By using theoretical models, researchers can predict the properties and reactivity of new compounds before they are synthesized in the lab, saving time and resources.
For instance, computational studies have been instrumental in understanding the catalytic activity of morpholine-based organocatalysts. frontiersin.orgnih.gov By modeling the transition states of reactions, scientists can elucidate why certain catalyst structures are more effective than others, providing a roadmap for the design of next-generation catalysts with enhanced performance. frontiersin.orgnih.gov
In the context of drug discovery, molecular modeling is used to design morpholine derivatives with specific biological targets. nih.govmdpi.com For example, computational techniques have been employed to design morphine derivatives with altered pKa values to achieve selective binding in the lower pH environment of inflamed tissues, potentially reducing side effects. nih.gov Similarly, molecular dynamics simulations are used to study the binding interactions of morpholine-containing compounds with their target proteins, such as mTOR, providing insights that can guide the development of more potent and selective cancer therapies. mdpi.com
Applications of Computational Studies in Morpholine Chemistry:
| Application Area | Computational Technique | Objective | Source |
|---|---|---|---|
| Catalyst Design | Transition State Modeling | To understand and predict the efficiency and stereoselectivity of organocatalysts. | frontiersin.orgnih.gov |
| Drug Discovery | Molecular Docking and Dynamics | To design molecules with improved binding affinity and selectivity for biological targets. | nih.govmdpi.com |
| Reaction Mechanism | Thermodynamic Calculations | To elucidate reaction pathways and predict the effect of catalysts on reaction kinetics. | nih.gov |
Integration into Cutting-Edge Synthetic Methodologies (e.g., Continuous Flow Chemistry, Photocatalysis)
The synthesis of morpholine-amine derivatives is being revolutionized by the adoption of cutting-edge technologies like continuous flow chemistry and photocatalysis. scitube.ioresearchgate.net These methods offer significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. mdpi.com
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.nettue.nl This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net For the synthesis of morpholine derivatives, flow chemistry has been shown to be particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volumes enhance safety. scitube.io The integration of multiple reaction and purification steps into a single, automated flow system can dramatically reduce production time and cost. mdpi.comtue.nl
Photocatalysis, which uses light to drive chemical reactions, is another emerging trend in the synthesis of morpholines. nih.gov Visible-light photocatalysis has been successfully employed for the diastereoselective synthesis of substituted morpholines from simple starting materials. nih.gov This method often proceeds under mild conditions and can provide access to complex molecular architectures that are difficult to obtain through traditional thermal reactions. The combination of photocatalysis with continuous flow technology presents a powerful platform for the efficient and scalable production of a diverse range of morpholine-amine derivatives. organic-chemistry.orgresearchgate.net
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 40–100°C | 80°C | +25% yield |
| Catalyst Loading | 1–5 mol% Pd/C | 3 mol% | +15% yield |
| Solvent | Ethanol vs. DMF | DMF | Faster reaction |
Q. Table 2. Key Analytical Signatures
| Technique | Diagnostic Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 2.4–2.8 (m, morpholine CH₂), δ 1.2 (s, CH₃) | Confirm substitution |
| IR | 3350 cm⁻¹ (N-H), 1120 cm⁻¹ (C-O-C) | Functional groups |
| HPLC (RT) | 6.8 min (C18, 70:30 H₂O:MeCN) | Purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
